molecular formula C10H14F6N2O4 B3115086 (1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid) CAS No. 2068137-95-9

(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)

Cat. No. B3115086
CAS RN: 2068137-95-9
M. Wt: 340.22
InChI Key: CRGCMZWRDOZTIB-PVNUIUKASA-N
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Description

“(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)” is a chemical compound with the linear formula C10H14F6N2O4 . It is also known by its CAS Number: 2068138-20-3 .


Synthesis Analysis

The synthesis of similar compounds, such as heterocycle-substituted bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes, has been achieved via a photocatalytic Minisci Reaction . This chemistry enables access to heterocycle-functionalized BCHep-containing structures that are highly relevant in medicinal chemistry research .


Molecular Structure Analysis

The molecular structure of “(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)” is represented by the linear formula C10H14F6N2O4 .


Chemical Reactions Analysis

While specific chemical reactions involving “(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)” are not available, similar compounds have been synthesized via a photocatalytic Minisci Reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.220 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available from the search results .

Scientific Research Applications

1. Role in Neuronal Nicotinic Acetylcholine Receptor Agonism

A study has synthesized and evaluated various ligands derived from 3,6-diazabicyclo[3.2.0]heptane for their binding affinity and agonist activity at the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. These ligands have shown selectivity for the alpha4beta2 nAChR subtype, making them significant for research in neuronal receptor functioning (Jianguo Ji et al., 2007).

2. Synthesis of Novel Neuronal Nicotinic Receptor Agonists

Another research focused on the efficient synthesis of novel potent selective neuronal nicotinic receptor (NNR) agonists, utilizing a core structure derived from 3,6-diaza-bicyclo[3.2.0]heptane (Jianguo Ji et al., 2005).

3. Applications in HIV Inhibition Research

Research was conducted on the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines using a structure related to 3,6-diazabicyclo[3.2.0]heptane. Although the compounds were found to be inactive against HIV, the study contributed to the broader understanding of potential HIV inhibitors (Åsa Rosenquist Å et al., 1996).

4. Development of Antibacterial Agents

A series of novel diazabicycloalkylquinolones, including structures related to 3,6-diazabicyclo[3.2.0]heptane, were prepared and evaluated for their antibacterial activity against veterinary pathogenic bacteria (P. McGuirk et al., 1992).

5. Research in Molecular Structures and Conformation

An electron diffraction study was conducted on the molecular structure of a compound related to 3,6-diazabicyclo[3.2.0]heptane, providing insights into the conformation of such structures in the gas phase (E. G. Atavin et al., 2003).

Future Directions

The development of enantioselective approaches to functionalized bicyclo[3.1.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

IUPAC Name

(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-7-6(5)4-8;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)/t5-,6+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGCMZWRDOZTIB-PVNUIUKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNC2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CN[C@H]2C1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 2
(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 3
(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 4
(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 5
(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)
Reactant of Route 6
(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)

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